molecular formula C13H16O2 B8590902 3-Methyl-4-hydroxy-7-tert-butylbenzofuran

3-Methyl-4-hydroxy-7-tert-butylbenzofuran

Cat. No. B8590902
M. Wt: 204.26 g/mol
InChI Key: PVOFUCUTLYIHHR-UHFFFAOYSA-N
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Patent
US05006549

Procedure details

A mixture of 3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid (0.250 g, 1.0 mmol), quinoline (0.75 mL), and copper powder (0.064 g, 1.0 mmol) was heated to 210° C. until gas evolution ceased (about 10 minutes) and then poured into 2N HCl (15 mL). Carbon tetrachloride (15 mL) was added and the biphasic mixture was filtered through celite. The layers were separated and the aqueous layer extracted with an additional portion of carbon tetrachloride (15 mL). The combined extracts were dried (Na2SO4) and concentrated. Flash chromatography using 10% ethyl acetate in hexane as eluant afforded 3-methyl-4-hydroxy-7-tert-butylbenzofuran, compound 10a. Recrystallization from hexane provided analytically pure material. 1H NMR d 1.46 (9H, s), 2.43 (3H, s), 6.49 (1H, d, J=8 Hz), 6.98 (1H, d, J=8 Hz), 7.36 (1H, s).
Name
3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[C:7]([OH:15])=[CH:8][CH:9]=[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:5]=2[O:4][C:3]=1C(O)=O.N1C2C(=CC=CC=2)C=CC=1.Cl>[Cu].C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[C:6]2[C:7]([OH:15])=[CH:8][CH:9]=[C:10]([C:11]([CH3:13])([CH3:12])[CH3:14])[C:5]=2[O:4][CH:3]=1

Inputs

Step One
Name
3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid
Quantity
0.25 g
Type
reactant
Smiles
CC1=C(OC2=C1C(=CC=C2C(C)(C)C)O)C(=O)O
Name
Quantity
0.75 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0.064 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 10 minutes)
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the biphasic mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with an additional portion of carbon tetrachloride (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=COC2=C1C(=CC=C2C(C)(C)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.